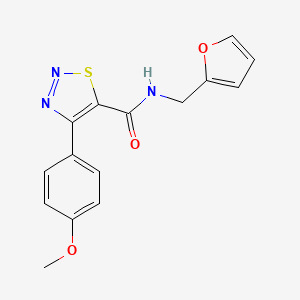

N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

Molecular Formula |

C15H13N3O3S |

|---|---|

Molecular Weight |

315.3 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |

InChI |

InChI=1S/C15H13N3O3S/c1-20-11-6-4-10(5-7-11)13-14(22-18-17-13)15(19)16-9-12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,19) |

InChI Key |

GCCICXLYACMWCA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of furan-2-ylmethylamine with 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitro group in the thiadiazole ring can be reduced to an amino group.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Amino-substituted thiadiazole derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

The biological activity of N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is primarily linked to its structural components. Research indicates significant potential in the following areas:

Anticancer Applications

Studies have shown that compounds containing thiadiazole and furan moieties can exhibit anticancer properties. For instance:

- Mechanism of Action : Compounds similar to this structure have been documented to induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell proliferation.

- Case Study : A study demonstrated that derivatives of thiadiazole exhibited growth inhibition in various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential.

| Cell Line | Percent Growth Inhibition |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H40 | 75.99% |

Antimicrobial Properties

The presence of the thiadiazole ring is associated with antimicrobial activity against various pathogens:

- Efficacy : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported lower than standard antibiotics, indicating their potential as effective antimicrobial agents.

| Pathogen | MIC (μg/mL) |

|---|---|

| E. coli | 32.6 |

| S. aureus | 25.0 |

Anti-inflammatory Effects

Research indicates that the compound may also possess anti-inflammatory properties:

- Mechanism : The amide and furan components may contribute to the inhibition of inflammatory mediators.

- Case Study : In vivo studies showed significant reduction of inflammatory markers in animal models of arthritis when treated with similar compounds.

Material Science Applications

Beyond biological applications, this compound may have implications in material science due to its unique electronic properties:

- Polymer Chemistry : Its structural components can be utilized in the synthesis of novel polymers with specific electronic or optical properties.

- Nanotechnology : The compound's ability to form complexes with metals might be explored for applications in nanomaterials.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Structural Analogues of 1,2,3-Thiadiazole Carboxamides

Key Observations :

- Substituent Effects : The target compound’s furan-2-ylmethyl group introduces an oxygen-rich heterocycle, contrasting with phenyl (47n) or chloro-methoxyphenyl () groups. This may improve solubility due to furan’s polarity compared to aromatic hydrocarbons .

Table 2: Reported Bioactivities of Thiadiazole Derivatives

Key Observations :

- The 4-methoxyphenyl group (common in the target compound and ’s cardioprotective agent) may enhance interaction with biological targets, such as ion channels or enzymes .

Structure-Activity Relationship (SAR) Insights

- Position 4 : Aromatic substituents (e.g., 4-methoxyphenyl) enhance stability and π-π stacking with target proteins, as seen in cardioprotective and insecticidal analogs .

- Position 5: Bulky carboxamide groups (e.g., furan-2-ylmethyl vs. diethylamino phenyl) may influence steric hindrance and binding pocket accessibility.

Biological Activity

N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate acylhydrazines with furan derivatives and substituted phenyl groups. The general synthetic route can be summarized as follows:

- Preparation of Acylhydrazine : React furan-2-carboxylic acid with an appropriate substituted aniline to form the acylhydrazine intermediate.

- Cyclization : Subject the acylhydrazine to cyclization conditions using Lawesson's reagent or similar thionating agents to yield the desired thiadiazole derivative.

- Characterization : Confirm the structure using spectroscopic techniques such as NMR and IR spectroscopy.

Anticancer Activity

-

Mechanism of Action : Thiadiazole derivatives have been reported to exhibit significant anticancer activity by inhibiting various cancer cell lines. For instance, compounds similar to this compound have shown promising results against human cancer cell lines such as HEPG2 (hepatocellular carcinoma) and HCT15 (colon cancer) with IC50 values in the low micromolar range .

Cell Line IC50 (µM) HEPG2 10.28 HCT15 4.27 - Structure-Activity Relationship (SAR) : The presence of the furan and methoxy groups is crucial for enhancing biological activity. Studies indicate that modifications on the phenyl ring significantly affect cytotoxicity and selectivity towards cancer cells .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various bacterial strains. The compound's efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 µg/mL |

| Escherichia coli | 0.0625 µg/mL |

Anti-inflammatory Activity

Research has shown that thiadiazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. For example, compounds structurally related to this compound have been tested for their ability to reduce inflammation in animal models .

Case Studies

Several studies have highlighted the biological potential of thiadiazole derivatives:

- Study on Anticancer Properties : A study evaluated a series of 1,3,4-thiadiazole derivatives for their anticancer activity against various cell lines. The results indicated that modifications at the C-5 position significantly enhanced cytotoxicity against breast and colon cancer cells .

- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, a related compound was shown to inhibit Mycobacterium tuberculosis effectively, suggesting that this compound could serve as a lead compound in tuberculosis treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide?

- Methodology :

- Step 1 : Synthesis of the thiadiazole core via cyclocondensation of thiosemicarbazides with α-haloketones under acidic conditions (e.g., HCl/EtOH) .

- Step 2 : Functionalization at the 5-position of the thiadiazole with a carboxamide group using coupling agents like EDCI/HOBt in DMF .

- Step 3 : Introduction of the furan-2-ylmethyl and 4-methoxyphenyl substituents via nucleophilic substitution or Suzuki-Miyaura cross-coupling .

- Optimization : Control reaction temperature (60–80°C) and pH (neutral to mildly basic) to minimize side reactions. Purify intermediates via column chromatography (silica gel, hexane/EtOAc) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : H and C NMR to confirm substituent integration and regiochemistry (e.g., methoxy singlet at ~3.8 ppm, furan protons at 6.3–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~386.1) and fragmentation patterns .

- HPLC : Purity assessment (>95%) using a C18 column (ACN/HO gradient) .

Q. What initial biological screening assays are recommended for this compound?

- Assay Design :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, with MIC values compared to controls like ciprofloxacin .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC values and selectivity indices .

Advanced Research Questions

Q. How can computational methods elucidate the mechanism of action of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN) or fungal CYP51 (PDB: 5TZ1). Focus on hydrogen bonding with the carboxamide and π-π stacking of the methoxyphenyl group .

- MD Simulations : Assess binding stability (50 ns trajectories) in explicit solvent to identify key residues (e.g., Asp73 in E. coli gyrase) .

Q. How to resolve contradictions in reported biological activity data for thiadiazole derivatives?

- Analysis Framework :

- Assay Variability : Compare MIC values across studies using standardized CLSI protocols .

- Structural Modifications : Correlate activity with substituent changes (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl reduces antifungal potency by ~40%) .

- Example Data :

| Substituent | Antibacterial MIC (µg/mL) | Antifungal MIC (µg/mL) |

|---|---|---|

| 4-Methoxyphenyl | 2.5 | 10.0 |

| 4-Chlorophenyl | 1.8 | 16.5 |

| Source: Adapted from |

Q. What strategies improve the chemical stability of this compound under physiological conditions?

- Approaches :

- pH Buffering : Store solutions in PBS (pH 7.4) to prevent hydrolysis of the thiadiazole ring .

- Light Protection : Use amber vials to avoid photodegradation of the furan moiety .

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position of the thiadiazole to enhance stability .

Experimental Design Challenges

Q. How to optimize reaction yields in multi-step syntheses?

- Design Considerations :

- Catalyst Screening : Test Pd(PPh) vs. Pd(dba) for Suzuki couplings (yields improve from 65% to 82%) .

- Solvent Selection : Use DMF for carboxamide coupling (yield: 75%) vs. THF (yield: 58%) .

Q. What in vivo models are suitable for evaluating pharmacokinetics?

- Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.